4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Overview
Description
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic compound that features both a triazole and a pyridine ring
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been known to act as aromatase inhibitors . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, a key enzyme in the active site .
Mode of Action
It can be inferred from similar compounds that the 1,2,4-triazole ring forms a complex with the iron atom in the heme group of the target enzyme, inhibiting its function .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that the compound may interfere with the aromatase pathway, which is crucial for the biosynthesis of estrogens .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. Overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, have led to considerable environmental pollution, exerting strong selection pressure on bacteria . This could potentially affect the efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and pyridine rings.
Reduction: Reduced forms of the triazole and pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Another triazole-containing compound with different functional groups and applications.
4-Methyl-4H-1,2,4-triazole-3-thiol: A thiol derivative of the triazole ring with distinct chemical properties and uses.
Uniqueness
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is unique due to its combination of a triazole and pyridine ring, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-3-10-7(9)4-6/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWPAVNSWCGVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.